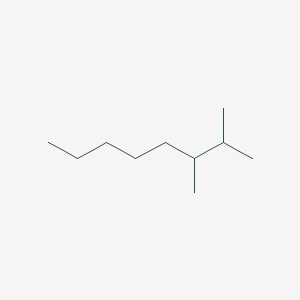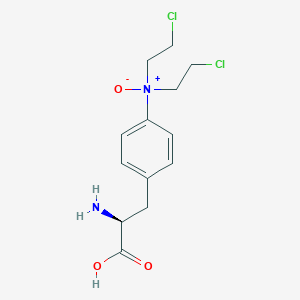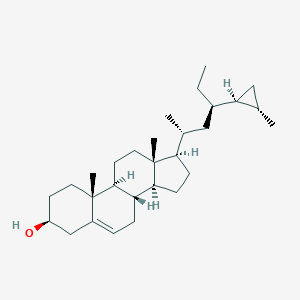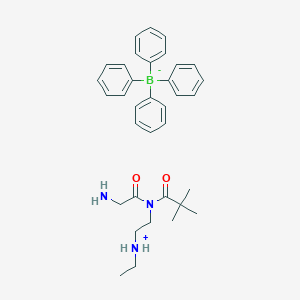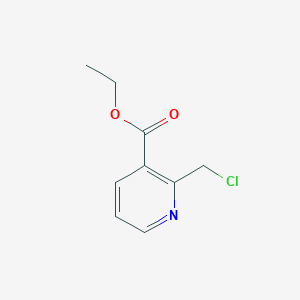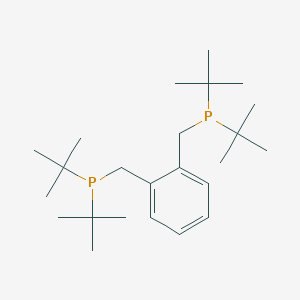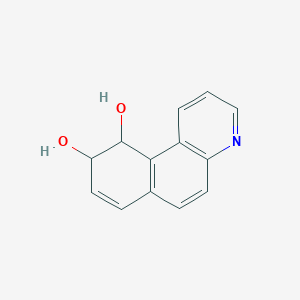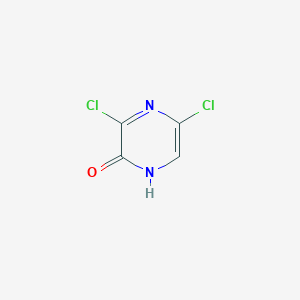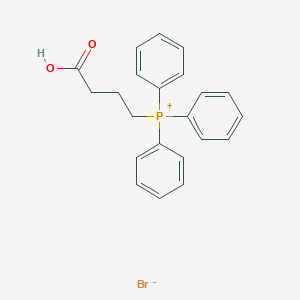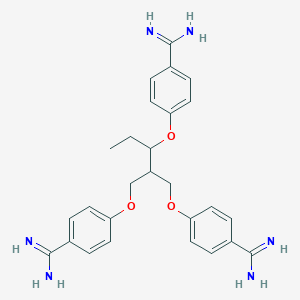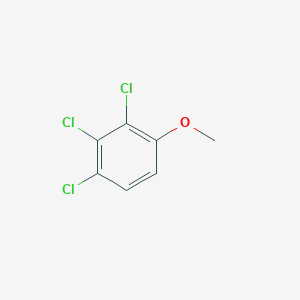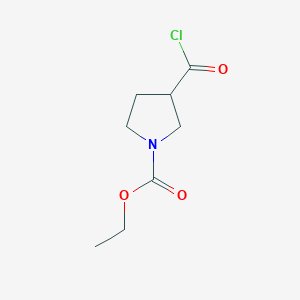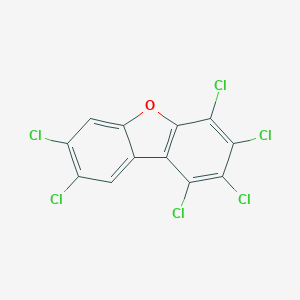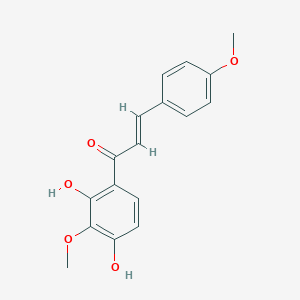
Kukulkanin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kukulkanin A is a natural compound that has recently gained attention in the scientific community due to its potential therapeutic properties. It is a cyclic peptide that was first isolated from the skin secretion of the Mexican red-eyed tree frog, Agalychnis callidryas. This compound exhibits a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. In
Wirkmechanismus
The mechanism of action of Kukulkanin A is not fully understood, but it is believed to involve the disruption of bacterial cell membranes and the inhibition of cancer cell proliferation. Kukulkanin A has been shown to bind to and disrupt the bacterial cell membrane, leading to cell death. In addition, Kukulkanin A has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemische Und Physiologische Effekte
Kukulkanin A has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to cell death. In addition, Kukulkanin A has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. Furthermore, Kukulkanin A has been found to inhibit the production of inflammatory cytokines, making it a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Kukulkanin A in lab experiments is its natural origin. As a natural compound, Kukulkanin A is less likely to have toxic side effects compared to synthetic compounds. In addition, Kukulkanin A has been shown to have a broad range of biological activities, making it a versatile tool for scientific research. However, one limitation of using Kukulkanin A in lab experiments is its limited availability. The complex synthesis method and low yield make it difficult to obtain large quantities of Kukulkanin A for research purposes.
Zukünftige Richtungen
There are several future directions for research on Kukulkanin A. One area of interest is the development of Kukulkanin A as a potential treatment for bacterial infections. Further studies are needed to determine the efficacy of Kukulkanin A against various bacterial strains and to investigate its mechanism of action. Another area of interest is the development of Kukulkanin A as a potential treatment for cancer. Further studies are needed to determine the optimal dosage and delivery method of Kukulkanin A for cancer treatment. Furthermore, research on the anti-inflammatory effects of Kukulkanin A may lead to the development of new treatments for inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
Kukulkanin A has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to exhibit antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, Kukulkanin A has been found to have antitumor effects against various cancer cell lines, including breast, colon, and lung cancer. Furthermore, Kukulkanin A has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
CAS-Nummer |
124704-82-1 |
|---|---|
Produktname |
Kukulkanin A |
Molekularformel |
C17H16O5 |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
(E)-1-(2,4-dihydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H16O5/c1-21-12-6-3-11(4-7-12)5-9-14(18)13-8-10-15(19)17(22-2)16(13)20/h3-10,19-20H,1-2H3/b9-5+ |
InChI-Schlüssel |
VSQPLPYTWAWJLY-WEVVVXLNSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=C(C=C2)O)OC)O |
SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2)O)OC)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2)O)OC)O |
Synonyme |
2',4'-dihydroxy-3',4-dimethoxychalcone kukulkanin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



